Welcome to the BenchChem Online Store!
molecular formula C4H6N6O B018466 5-Nitroso-2,4,6-triaminopyrimidine CAS No. 1006-23-1

5-Nitroso-2,4,6-triaminopyrimidine

Cat. No. B018466
M. Wt: 154.13 g/mol
InChI Key: XLQQJSWJHHKLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04167633

Procedure details

2,4,6-triamino-5-nitrosopyrimidine was prepared by dissolving 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid, maintaining the temperature in the range of about 0°-16° C. Then 1.0 mole of sodium nitrite was added to the reaction mixture while controlling the reaction temperature in the range of 0°-20° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1040 mL
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.C(O)(=O)C.[N:14]([O-])=[O:15].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:14]=[O:15])=[C:4]([NH2:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)N
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1040 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature in the range of about 0°-16° C
CUSTOM
Type
CUSTOM
Details
in the range of 0°-20° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)N=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.